

# Application Notes and Protocols for the Chiral Resolution of DL-Methioninol

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## Compound of Interest

Compound Name: *DL-Methioninol*

Cat. No.: *B096836*

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## Abstract

This comprehensive guide provides detailed application notes and protocols for the chiral resolution of racemic (DL)-Methioninol into its constituent enantiomers, L-Methioninol and D-Methioninol. Chiral 1,2-amino alcohols are pivotal building blocks in modern asymmetric synthesis, serving as precursors to valuable chiral ligands, catalysts, and pharmaceutically active compounds.<sup>[1]</sup> This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines two primary, industrially relevant resolution strategies: Diastereomeric Salt Formation and Enzymatic Kinetic Resolution. Each section offers a thorough explanation of the underlying scientific principles, step-by-step experimental protocols, and methods for analyzing enantiomeric purity.

## Introduction: The Significance of Chiral Methioninol

Methioninol, 2-amino-4-(methylthio)-1-butanol, is a chiral amino alcohol derived from the essential amino acid methionine. Like most chiral molecules, its enantiomers can exhibit distinct biological activities and chemical properties. L-Methioninol, in particular, is a valuable precursor for the synthesis of novel chiral ligands used in asymmetric catalysis, such as C2-symmetric bis(oxazolinyl) and bis(imidazolinyl)thiophenes, which are effective in reactions like Friedel-Crafts alkylations.<sup>[2][3]</sup> The ability to access enantiomerically pure L- and D-Methioninol is therefore crucial for advancing research in stereoselective synthesis and for the development of new chemical entities.

The challenge lies in separating the racemic mixture (a 50:50 mixture of D and L enantiomers) that is often the result of conventional chemical synthesis.<sup>[4]</sup> This guide details robust methods to achieve this separation, providing a pathway to high-purity enantiomers.

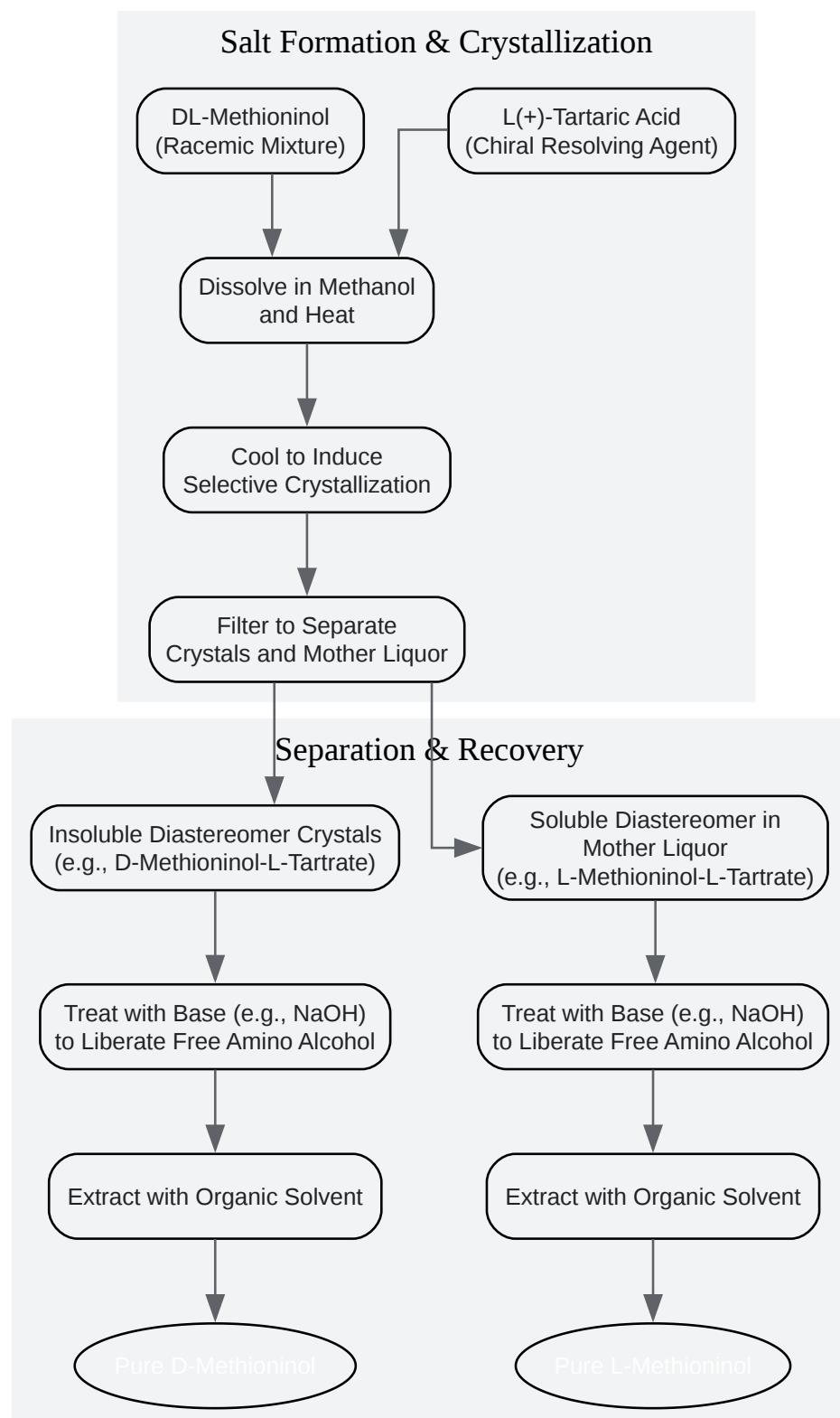
## Method 1: Diastereomeric Salt Formation

This classical resolution technique relies on the reaction of the racemic methioninol with an enantiomerically pure chiral resolving agent, typically a chiral acid. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.<sup>[4][5]</sup>

## Principle of Resolution

The fundamental principle is the conversion of a pair of enantiomers into a pair of diastereomers, which can then be separated. L(+)-Tartaric acid is a readily available and effective resolving agent for amino alcohols.<sup>[6]</sup> When racemic **DL-Methioninol** reacts with L(+)-tartaric acid, two diastereomeric salts are formed: (L)-Methioninol-(L)-tartrate and (D)-Methioninol-(L)-tartrate. Due to their different three-dimensional structures, these salts exhibit different crystal packing energies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then recovered by treating the isolated salt with a base to neutralize the tartaric acid.

Diagram 1: Workflow for Diastereomeric Salt Resolution

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Caption: Workflow for the resolution of **DL-Methioninol** via diastereomeric salt formation.

## Protocol: Resolution with L(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of similar amino alcohols and may require optimization for **DL-Methioninol**.<sup>[5][6]</sup>

### Materials:

- **DL-Methioninol**
- L(+)-Tartaric Acid
- Methanol (anhydrous)
- Sodium Hydroxide (NaOH) solution (e.g., 2 M)
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Rotary evaporator, glassware, filtration apparatus

### Procedure:

- Salt Formation:
  - In a round-bottom flask, dissolve **DL-Methioninol** (1 equivalent) in a minimal amount of warm anhydrous methanol.
  - In a separate flask, dissolve L(+)-Tartaric Acid (1 equivalent) in warm anhydrous methanol.
  - Slowly add the tartaric acid solution to the methioninol solution with stirring.
  - Heat the combined solution gently to ensure complete dissolution.
- Fractional Crystallization:
  - Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

- For enhanced crystallization, the flask can be placed in a refrigerator (4°C) overnight.
- Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol. This is Fraction 1 (Crystals).
- The remaining solution is the Fraction 2 (Mother Liquor).
- Liberation of the Enantiomer (from Fraction 1):
  - Suspend the collected crystals (Fraction 1) in water and add 2 M NaOH solution dropwise with stirring until the pH is basic (pH > 11) and all solids have dissolved.
  - Extract the aqueous solution three times with dichloromethane.
  - Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield one of the methioninol enantiomers (e.g., D-Methioninol).
- Liberation of the Other Enantiomer (from Fraction 2):
  - Concentrate the mother liquor (Fraction 2) under reduced pressure.
  - Repeat step 3 with the residue from the mother liquor to obtain the other enantiomer (e.g., L-Methioninol).
- Purity Analysis:
  - Determine the enantiomeric excess (e.e.) of each fraction using the chiral HPLC method described in Section 4.
  - Further purification can be achieved by recrystallization of the diastereomeric salts if the initial e.e. is not satisfactory.

Parameter	Recommended Value/Condition
Molar Ratio (Methioninol:Tartaric Acid)	1:1
Solvent	Anhydrous Methanol or Ethanol
Crystallization Temperature	Cool from reflux to 4°C
Base for Liberation	2 M Sodium Hydroxide
Extraction Solvent	Dichloromethane

Table 1: Key parameters for diastereomeric salt resolution.

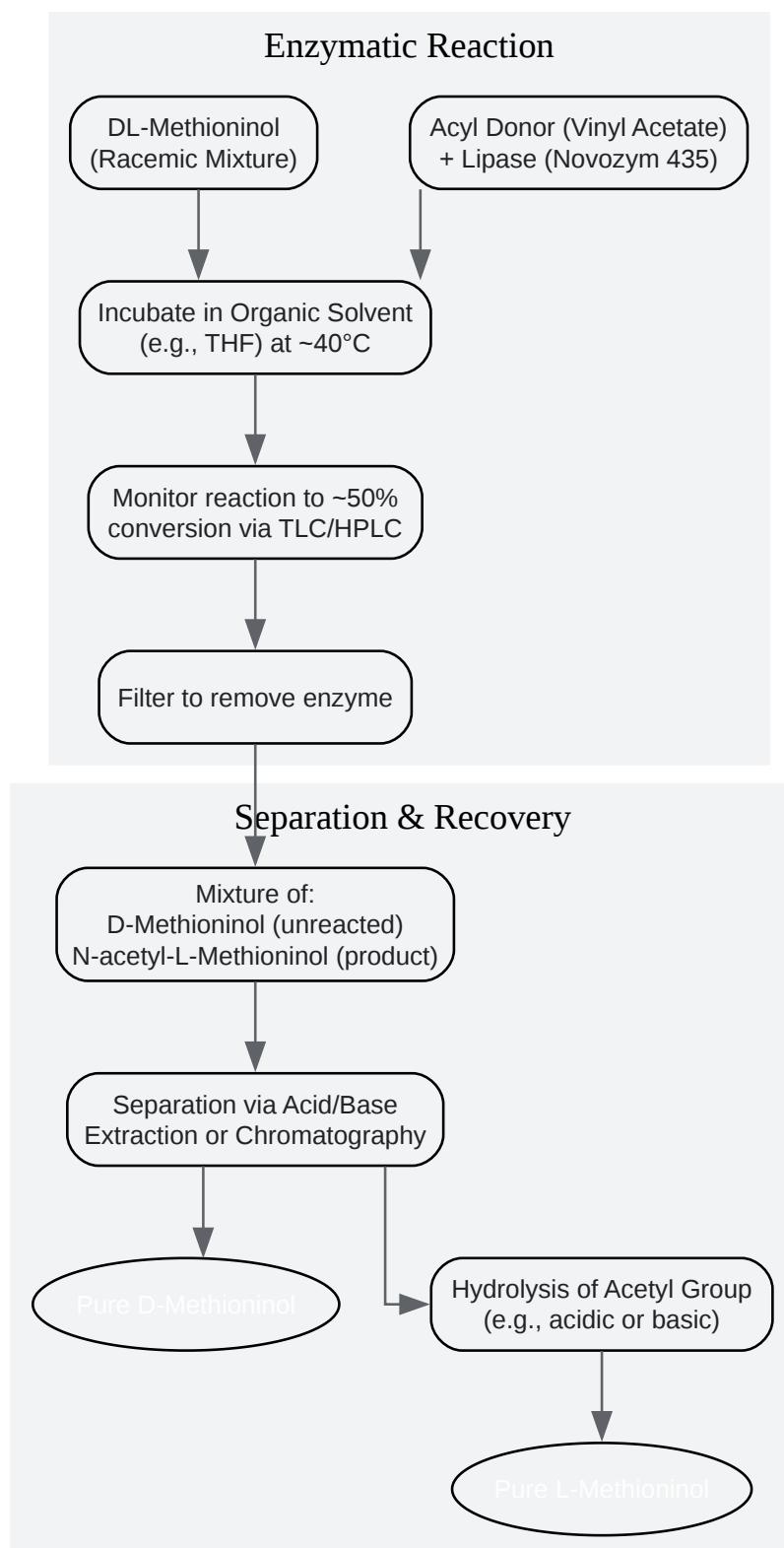
## Method 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient and stereoselective method that utilizes enzymes as biocatalysts.<sup>[7]</sup> The enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. This difference in reactivity allows for the separation of the two. Lipases are commonly used for the resolution of alcohols via enantioselective acylation.<sup>[8]</sup>

## Principle of Resolution

In this process, **DL-Methioninol** is treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase, such as *Candida antarctica* Lipase B (CALB), often immobilized as Novozym 435. The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., L-Methioninol), catalyzing its N-acylation to form N-acetyl-L-Methioninol. The other enantiomer (D-Methioninol) is a poor substrate for the enzyme and remains largely unreacted. The reaction is stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining starting material and the acylated product. The resulting mixture of the unreacted amino alcohol and the acylated product can then be easily separated by standard chemical methods (e.g., extraction or chromatography).

Diagram 2: Workflow for Enzymatic Kinetic Resolution

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Caption: Workflow for the lipase-catalyzed kinetic resolution of **DL-Methioninol**.

## Protocol: Lipase-Catalyzed N-Acylation

This protocol is based on established methods for the kinetic resolution of amino alcohols and may require optimization.[\[8\]](#)[\[9\]](#)

### Materials:

- **DL-Methioninol**
- Immobilized *Candida antarctica* Lipase B (Novozym 435)
- Vinyl Acetate (acyl donor)
- Tetrahydrofuran (THF) or other suitable organic solvent (e.g., toluene, tert-butyl methyl ether)
- Hydrochloric Acid (HCl) solution (e.g., 1 M)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution (saturated)
- Ethyl Acetate
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- Enzymatic Acylation:
  - To a solution of **DL-Methioninol** (1 equivalent) in THF, add Novozym 435 (typically 10-20% by weight of the substrate).
  - Add vinyl acetate (0.5-0.6 equivalents) to the mixture. Using a slight excess of the amino alcohol ensures the acyl donor is consumed, driving the reaction.
  - Stir the suspension at a controlled temperature (e.g., 40°C).
  - Monitor the reaction progress by TLC or by taking aliquots for chiral HPLC analysis until approximately 50% conversion is reached.
- Work-up and Separation:

- Once ~50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with THF, dried, and potentially reused.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1 M HCl to extract the unreacted amino alcohol (D-Methioninol) into the aqueous layer.
- Separate the layers. The organic layer contains the N-acetylated product (N-acetyl-L-Methioninol).
- Wash the organic layer with saturated NaHCO<sub>3</sub> solution and then brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the N-acetyl-L-Methioninol.

- Recovery of Enantiomers:
  - D-Methioninol: Neutralize the acidic aqueous layer from step 2 with a base (e.g., NaOH) and extract with an organic solvent to recover the unreacted D-Methioninol.
  - L-Methioninol: Hydrolyze the N-acetyl-L-Methioninol (e.g., by refluxing with aqueous HCl or NaOH) to remove the acetyl group and liberate the free L-Methioninol.
- Purity Analysis:
  - Determine the enantiomeric excess of the recovered D-Methioninol and the hydrolyzed L-Methioninol using the chiral HPLC method in Section 4.

Parameter	Recommended Value/Condition
Enzyme	Novozym 435 (Immobilized CALB)
Acyl Donor	Vinyl Acetate
Stoichiometry (Acyl Donor:Racemate)	~0.5 : 1
Solvent	Tetrahydrofuran (THF)
Temperature	30-50°C
Target Conversion	~50%

Table 2: Key parameters for enzymatic kinetic resolution.

## Analytical Protocol: Determination of Enantiomeric Excess by Chiral HPLC

Accurate determination of the enantiomeric excess (e.e.) is critical to validate the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[\[10\]](#)

### Principle of Chiral HPLC

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral selector that is bonded to a solid support (e.g., silica). As the mobile phase carries the enantiomeric mixture through the column, the two enantiomers interact differently with the chiral selector, forming transient diastereomeric complexes with different stabilities. This leads to different retention times, allowing for their separation and quantification.

### Recommended HPLC Method

This is a representative method based on the separation of similar amino alcohols and may require optimization.[\[10\]](#)

Parameter	Recommended Condition
Column	Chiral Stationary Phase (CSP), e.g., a cyclofructan-based column (LARIHC CF6-P) or a teicoplanin-based column (Astec CHIROBIOTIC T).
Mobile Phase	Polar Organic Mode: Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 75/25/0.3/0.2 v/v/v/v). <a href="#">[10]</a>
Flow Rate	0.5 - 1.0 mL/min
Column Temperature	25°C
Detection	UV at 210 nm (if derivatized) or Refractive Index (RI) / Evaporative Light Scattering Detector (ELSD) for underivatized methioninol.
Injection Volume	10 µL

Table 3: Recommended starting conditions for chiral HPLC analysis.

Sample Preparation:

- Dissolve a small amount of the sample (1 mg/mL) in the mobile phase or a compatible solvent.
- Filter the sample through a 0.45 µm syringe filter before injection.

Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas of the two enantiomers in the chromatogram:  $e.e. (\%) = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] \times 100$  Where Area<sub>1</sub> is the area of the major enantiomer peak and Area<sub>2</sub> is the area of the minor enantiomer peak.

## Characterization of Methioninol Enantiomers

Property	DL-Methioninol	L-Methioninol	D-Methioninol
CAS Number	16720-80-2	56671-87-9	80393-55-1
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NOS	C <sub>5</sub> H <sub>13</sub> NOS	C <sub>5</sub> H <sub>13</sub> NOS
Molecular Weight	135.23 g/mol	135.23 g/mol	135.23 g/mol
Appearance	Solid or liquid	Expected to be solid/liquid	Expected to be solid/liquid
Optical Rotation [α]D	0°	Sign expected to be similar to L-Methionine (+23.40°, c=0.8 in 1N HCl)[11]	Sign expected to be similar to D-Methionine (-21.19°, c=0.8 in 0.2N HCl)[11]

Table 4: Physical and chemical properties of Methioninol enantiomers. Note: Specific optical rotation values for pure methioninol enantiomers are not widely reported and should be determined experimentally. The values for methionine are provided for reference.

## Conclusion

The chiral resolution of **DL-Methioninol** is an essential step for its application in asymmetric synthesis. This guide has detailed two robust and scalable methods: diastereomeric salt formation and enzymatic kinetic resolution. The choice of method will depend on factors such as available equipment, scale of the resolution, and desired enantiomer. Diastereomeric salt formation is a classic, cost-effective method suitable for large-scale production, while enzymatic resolution offers high selectivity under mild conditions. Both methods, when coupled with accurate chiral HPLC analysis, provide a reliable pathway to obtaining high-purity L- and D-Methioninol for advanced chemical research and development.

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